molecular formula C16H14N2O B162003 Arborin CAS No. 6873-15-0

Arborin

Cat. No. B162003
CAS RN: 6873-15-0
M. Wt: 250.29 g/mol
InChI Key: XVPZRKIQCKKYNE-UHFFFAOYSA-N
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Description

Arborin is a chemical compound with the molecular formula C16H14N2O . It has an average mass of 250.295 Da and a mono-isotopic mass of 250.110611 Da .

Scientific Research Applications

Arboreal Ecosystems and Research Technologies Arborin, while not directly mentioned in scientific literature as a specific compound or entity for research applications, relates to arboreal or tree-based research. An essential area of scientific inquiry involves understanding and managing arboreal ecosystems, which play a crucial role in global and local biogeochemical processes, biodiversity maintenance, and urban human health. Challenges in collecting samples from tree canopies for research are significant, with methods including ground sampling, tree climbing, fixed infrastructure, and aerial drones. Advancements in robotics and engineering are pivotal in enhancing research capabilities in these ecosystems, aiming to foster basic discovery and applied management across various scientific and professional fields (Cannon et al., 2021).

Comparative Biology and Analytical Software The development of software like Arbor for comparative biology research exemplifies the technological advancements in studying the tree of life. Arbor software facilitates the analysis of comparative data across developmental biology, ecology, and more, using an intuitive visual interface. It supports the sharing and replication of analyses, promoting collaborative research efforts in understanding biological diversity and evolution (Harmon et al., 2013).

Arboreal Archaeology for Understanding Past Land Use Arboreal archaeology, utilizing tree-ring data, offers insights into past human exploitation of forest resources, including wood procurement for various uses. This method enhances our understanding of historical land use patterns, as demonstrated in studies on early Navajo land use in northwestern New Mexico. Such research underscores the value of dendroarchaeological sampling in archaeology (Towner, 2016).

Digital Reconstructions of Neuronal Morphology In neuroscience, the digital reconstruction of neuronal morphology from arboreal patterns of dendrites and axons has become increasingly important. These reconstructions allow for detailed morphometric analyses and the building of anatomically realistic models, facilitating the study of neuronal function and pathology. Data sharing in this domain amplifies research impact, demonstrating the collaborative potential in scientific inquiry (Ascoli, 2007).

properties

IUPAC Name

2-benzyl-1-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZRKIQCKKYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218856
Record name Glycosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arborine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Arborine

CAS RN

6873-15-0
Record name Arborine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6873-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arborine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUH3HNWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arborine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 - 162 °C
Record name Arborine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
S Johne, K Waiblinger, D Gröger - European Journal of …, 1970 - Wiley Online Library
The indian plant Glycosmis arborea (Roxb.) DC. (Rutaceae) contains alkaloids of different types. The main alkaloid of the Glycosmis leaves is the 4‐quinazolone derivative arborine (VI). …
Number of citations: 10 febs.onlinelibrary.wiley.com
J Kim, KD Wise - 1998 - deepblue.lib.umich.edu
This paper examines the effects of polymer buildup in plasma etching systems and describes a micromachined sensor for in-situ polymer thickness measurement. Using gas flows of 45 …
Number of citations: 0 deepblue.lib.umich.edu
M Süsse, S Johne - Monatshefte für Chemie/Chemical Monthly, 1986 - Springer
… Aul3erdem war von Interesse, wie sich die biologische Wirkung der bekannten einfach-strukturierten Chinazolinalkaloide Glornerin und Arborin bei geringffigiger Strukturmodifikation ~…
Number of citations: 4 link.springer.com
V Pavić, D Flačer, M Jakovljević, M Molnar, S Jokić - Plants, 2019 - mdpi.com
Rue (R. graveolens) has been an extensively studied medicinal plant due to its rich phytochemicals content, such as furanocoumarins and flavonoids. The aim of this study was to …
Number of citations: 49 www.mdpi.com
S Johne, D Gröger - Phytochemistry, 1968 - Elsevier
The biosynthesis of peganine (vasicine) has been studied in young plants of the Indian Adhatoda vasica Nees (Acanthaceae). The aromatic part of the alkaloid is derived from …
Number of citations: 3 www.sciencedirect.com
CC Kopczynski, GW Davis, CS Goodman - Science, 1996 - science.org
Upon contacting its postsynaptic target, a neuronal growth cone transforms into a presynaptic terminal. A membrane component on the growth cone that facilitates synapse formation …
Number of citations: 202 www.science.org
YJ Park, HP Lee - Journal of the Korean Society of Safety, 2010 - koreascience.kr
In this study, when the forest fire occurred, in order to estimate greenhouse gas emissions, tree glow in Gangwon Youndong area, Juglans mandshurica, Alnus japonica, Acer palmatum …
Number of citations: 0 koreascience.kr
JD Connolly, RA Hill - Natural product reports, 2005 - pubs.rsc.org
Covering: 2002. Previous review: Nat. Prod. Rep., 2003, 20, 640 This review covers the isolation and structure determination of triterpenoids including squalene derivatives, lanostanes, …
Number of citations: 69 pubs.rsc.org
G Flores - Neural regeneration research, 2017 - ncbi.nlm.nih.gov
Turmeric or Curcuma is a natural product that has anti-inflammatory, antioxidant and anti-apoptotic pharmacological properties. It can be used in the control of the aging process that …
Number of citations: 22 www.ncbi.nlm.nih.gov
G Selvaraj, S Kaliamurthi, R Thirugnasambandan - Phytomedicine, 2016 - Elsevier
Background and aim Diabetes mellitus is a complex multifactorial disorder that remains a great challenging task in the clinical practice. Rhizophora apiculata from Indian medicinal …
Number of citations: 42 www.sciencedirect.com

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